molecular formula C10H9BrN2O2 B1365357 Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-29-1

Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1365357
CAS RN: 55899-29-1
M. Wt: 269.09 g/mol
InChI Key: CSNZZVJLCGOAFL-UHFFFAOYSA-N
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Description

Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate, also known as 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate ethyl ester, is an organic compound that is used in a variety of scientific research applications. It is a member of the pyrazolo[1,5-a]pyridine family of compounds, and is a white, crystalline solid. It has a molecular formula of C9H9BrN2O2 and a molecular weight of 242.09 g/mol.

Scientific Research Applications

Antitubercular Agent Development

Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate: has been explored for its potential in the development of new antitubercular agents. The compound’s structure allows for the synthesis of a combinatorial library of derivatives, which can be tested against Mycobacterium tuberculosis . Some derivatives have shown promising activity, indicating the compound’s utility in medicinal chemistry for tuberculosis treatment .

Medicinal Chemistry: Privileged Structure

The pyrazolo[1,5-a]pyridine scaffold is considered a privileged structure in medicinal chemistry. It provides a versatile platform for the synthesis of new molecular entities (NCEs) with potential biological activities. This compound, with its bromo and ester functional groups, offers opportunities for further functional group modifications and the exploration of structure-activity relationships .

Synthesis of Biologically Active Molecules

Researchers have utilized Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate as a starting material for the synthesis of various biologically active molecules. Its reactivity with different reagents allows for the creation of diverse compounds that can be screened for a wide range of biological activities .

Lead Compound in Drug Discovery

Due to its structural features, this compound serves as a lead compound in drug discovery programs. It can be structurally modified to enhance its pharmacological properties, making it a valuable asset in the search for new therapeutic agents .

Scaffold for Combinatorial Chemistry

The pyrazolo[1,5-a]pyridine core of Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate is an excellent scaffold for combinatorial chemistry. It allows for the generation of a vast array of derivatives with potential for high-throughput screening in drug development .

Molecular Docking Studies

This compound can be used in molecular docking studies to predict the orientation of a molecule to a protein’s active site. Such studies help in understanding the potential interactions and binding affinities of new compounds, guiding the design of more effective drugs .

Chemical Synthesis and Chromatography

In the field of chemical synthesis and chromatography, Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate can be employed as a reference compound or a standard for analytical methods. Its well-defined structure and properties make it suitable for method development and validation .

Material Science Research

Lastly, the compound’s unique structure may find applications in material science research. Its potential for forming stable, complex molecules could be beneficial in the development of new materials with specific properties .

properties

IUPAC Name

ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNZZVJLCGOAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480502
Record name Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55899-29-1
Record name Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55899-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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